A Comprehensive Technical Guide to the Chemical Structure of Ginsenoside F5
A Comprehensive Technical Guide to the Chemical Structure of Ginsenoside F5
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the chemical structure, properties, and experimental protocols related to Ginsenoside F5, a rare triterpenoid saponin of significant interest in pharmacological research.
Introduction
Ginsenoside F5 is a naturally occurring dammarane-type saponin isolated from the roots and flower buds of Panax ginseng C. A. Mey.[1][2]. As a member of the ginsenoside family, which constitutes the primary bioactive components of ginseng, Ginsenoside F5 has garnered attention for its potential therapeutic properties, notably its pro-apoptotic effects on cancer cells[3][4]. This guide details its chemical architecture, spectroscopic characteristics, and the methodologies employed for its isolation and characterization, providing a foundational resource for further research and development.
Chemical Structure and Physicochemical Properties
Ginsenoside F5 is classified as a protopanaxatriol (PPT)-type ginsenoside. Its structure consists of a tetracyclic triterpenoid aglycone, (20S)-protopanaxatriol, linked to a disaccharide moiety at the C-6 hydroxyl group. The sugar chain is composed of an α-L-arabinofuranosyl unit attached to a β-D-glucopyranoside.
The formal chemical nomenclature for Ginsenoside F5 is (3β,6α,12β)-3,6,12-Trihydroxydammar-24-en-20-yl 6-O-α-L-arabinofuranosyl-β-D-glucopyranoside[5][]. Its structural isomer, Ginsenoside F3, differs in the configuration of the sugar moiety.
Table 1: Physicochemical Properties of Ginsenoside F5
| Property | Value | Reference |
| IUPAC Name | (2R,3S,4S,5R,6S)-2-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(2S)-6-methyl-2-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol | [7] |
| CAS Number | 189513-26-6 | [1][3][8] |
| Molecular Formula | C₄₁H₇₀O₁₃ | [4][8][9] |
| Molecular Weight | 770.99 g/mol | [4][8] |
| Compound Type | Triterpenoid Saponin | [1] |
| Source | Panax ginseng C. A. Mey. | [1] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1] |
Spectroscopic Data for Structural Elucidation
The definitive structure of Ginsenoside F5 has been confirmed through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Mass Spectrometry (MS) Data
High-resolution electrospray ionization mass spectrometry (HRESIMS) is critical for determining the elemental composition and exact mass. In negative ion mode, Ginsenoside F5 is typically detected as a formate adduct [M+HCOO]⁻.
Table 2: High-Resolution Mass Spectrometry Data for Ginsenoside F5
| Parameter | Observed Value | Reference |
| Calculated Mass | 770.4816 | [10] |
| Observed m/z | 770.4809 | [10] |
| Adduct Ion (Negative Mode) | [M+HCOO]⁻ | [10] |
| Observed Adduct m/z | 815.4791 | [10] |
| Mass Accuracy (ppm) | 0.9 | [10] |
¹³C-NMR Spectroscopic Data
The ¹³C-NMR spectrum provides a detailed carbon fingerprint of the molecule, allowing for the assignment of each carbon atom in the aglycone and sugar moieties. The data below was recorded in Pyridine-d₅.
Table 3: ¹³C-NMR Chemical Shift Assignments for Ginsenoside F5 (in C₅D₅N)
| Carbon No. | Chemical Shift (δ, ppm) | Carbon No. | Chemical Shift (δ, ppm) |
| Aglycone | Glucosyl (Glc) | ||
| 1 | 39.3 | 1' | 106.1 |
| 2 | 28.3 | 2' | 75.6 |
| 3 | 78.4 | 3' | 78.3 |
| 4 | 40.0 | 4' | 71.8 |
| 5 | 61.9 | 5' | 77.9 |
| 6 | 77.9 | 6' | 68.8 |
| 7 | 48.0 | Arabinofuranosyl (Ara(f)) | |
| 8 | 41.2 | 1'' | 110.1 |
| 9 | 51.6 | 2'' | 83.5 |
| 10 | 37.5 | 3'' | 78.6 |
| 11 | 31.8 | 4'' | 86.0 |
| 12 | 71.1 | 5'' | 62.9 |
| 13 | 49.5 | ||
| 14 | 51.7 | ||
| 15 | 31.3 | ||
| 16 | 26.8 | ||
| 17 | 51.8 | ||
| 18 | 17.0 | ||
| 19 | 17.6 | ||
| 20 | 73.5 | ||
| 21 | 22.7 | ||
| 22 | 36.1 | ||
| 23 | 23.3 | ||
| 24 | 126.1 | ||
| 25 | 131.6 | ||
| 26 | 25.9 | ||
| 27 | 17.8 | ||
| 28 | 29.3 | ||
| 29 | 16.5 | ||
| 30 | 17.6 | ||
| Reference:[11] |
Experimental Protocols
Isolation and Purification of Ginsenoside F5
The following protocol details the methodology for isolating and purifying Ginsenoside F5 from the crude extracts of flower buds of Panax ginseng (CEFBPG), as described by Li et al. (2016).[11]
Objective: To separate and purify Ginsenoside F5 and its isomer F3 from a complex plant extract.
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Analytical Scale Separation:
-
Instrumentation: Agilent 1260 series HPLC system.
-
Column: Zorbax Eclipse XDB C-18 column (4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A ternary mixture of acetonitrile–water–phosphoric acid (28:71:1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 203 nm.
-
Run Time: 40 minutes.
Semi-Preparative Scale Purification:
-
Instrumentation: A semi-preparative HPLC system.
-
Column: Daisogel C-18 column (20 mm × 250 mm, 10 µm).
-
Mobile Phase: Gradient elution with acetonitrile (A) and water (B). Gradient: 32% A to 28% A.
-
Flow Rate: 10 mL/min.
-
Sample Loading: 20–30 mg of pre-fractionated extract.
-
Outcome: Yields Ginsenoside F5 with a purity exceeding 96%.
Structure Verification: The purified fractions are subjected to HRESIMS and NMR (¹H, ¹³C) analysis to confirm the structure and purity.
Caption: Figure 1. Experimental Workflow for Ginsenoside F5 Isolation.
Biological Activity and Signaling Pathway
Ginsenoside F5 has been reported to significantly inhibit the proliferation of human promyelocytic leukemia (HL-60) cells by inducing apoptosis.[3][4][8] While the precise molecular targets of F5 are still under investigation, many ginsenosides exert their pro-apoptotic effects by modulating key signaling cascades within the cell. A common mechanism is the induction of the intrinsic (mitochondrial) apoptosis pathway.
This pathway involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Active caspase-9 subsequently activates effector caspases like caspase-3, culminating in the execution of apoptosis, characterized by DNA fragmentation and cell death.
Caption: Figure 2. Generalized Intrinsic Apoptosis Pathway.
References
- 1. Ginsenoside F5 | CAS:189513-26-6 | Manufacturer ChemFaces [chemfaces.com]
- 2. researchgate.net [researchgate.net]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ginsenoside F5 CAS#: 189513-26-6 [amp.chemicalbook.com]
- 7. Ginsenoside-F5 | C41H70O13 | CID 46224647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Compound: GINSENOSIDE F5 (CHEMBL583152) - ChEMBL [ebi.ac.uk]
- 10. Mass Spectrometry Based Profiling and Imaging of Various Ginsenosides from Panax ginseng Roots at Different Ages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation, Purification and Quantification of Ginsenoside F5 and F3 Isomeric Compounds from Crude Extracts of Flower Buds of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
